1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine
Description
1-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a triazole core linked to a methyl-substituted pyrazole moiety. This structure combines the electron-rich triazole ring with the sterically constrained pyrazole group, making it a versatile scaffold in medicinal chemistry and materials science. The compound’s molecular formula is C₈H₁₁N₇, with a molecular weight of 205.22 g/mol. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions, as seen in related compounds .
Key properties include:
- Derivatives such as hydrochloride salts (e.g., 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine hydrochloride) exhibit enhanced aqueous solubility .
- Stability: The triazole ring confers thermal and oxidative stability, while the pyrazole’s methyl group may reduce metabolic degradation .
Properties
Molecular Formula |
C7H10N6 |
|---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C7H10N6/c1-12-3-6(2-9-12)4-13-5-7(8)10-11-13/h2-3,5H,4,8H2,1H3 |
InChI Key |
SHJXGWSRGXTPIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CN2C=C(N=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction is often catalyzed by copper (Cu(I)) to yield 1,2,3-triazoles . The pyrazole moiety can be introduced through the reaction of hydrazine with 1,3-diketones .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry approaches, such as solvent-free conditions, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydrotriazoles, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
1-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Melting Points : Pyrazole-triazole hybrids generally exhibit moderate melting points (e.g., 104–107°C for N-cyclopropyl derivatives vs. 129–131°C for nitro-substituted triazoles ).
- Spectroscopic Data :
Key Research Findings
- Bioactivity: N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine showed nanomolar IC₅₀ values in kinase assays .
- Synthetic Efficiency : CuAAC reactions for triazoles achieve yields >80% under optimized conditions .
- Stability: Trifluoromethyl derivatives exhibit prolonged half-lives in metabolic studies compared to non-fluorinated analogues .
Biological Activity
The compound 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential as an anticancer agent, antimicrobial properties, and mechanisms of action.
- Chemical Formula : C₇H₈N₄
- Molecular Weight : 164.17 g/mol
- CAS Number : 112029-98-8
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound was evaluated for its cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| HCT-116 (Colon Cancer) | 15.2 | |
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 18.0 |
The mechanism of action involves inducing apoptosis and cell cycle arrest in the G0/G1 and G2/M phases, independent of p53 status. The compound demonstrated significant cell viability reduction after 72 hours of treatment, comparable to standard chemotherapeutic agents like cisplatin.
Antimicrobial Activity
The compound's antimicrobial efficacy was assessed against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These findings suggest that the compound possesses broad-spectrum antibacterial and antifungal activities.
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It promotes programmed cell death through intrinsic pathways.
- Cell Cycle Arrest : The compound causes accumulation in specific phases of the cell cycle, preventing further division.
Case Studies
A notable study demonstrated the use of this compound in combination with other chemotherapeutics to enhance efficacy against resistant cancer cells. The combination therapy showed improved IC₅₀ values and reduced side effects compared to single-agent treatments.
Q & A
Q. What are the common synthetic routes for 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step alkylation or nucleophilic substitution reactions. For example:
- Step 1 : Alkylation of 1-methyl-1H-pyrazole-4-carbaldehyde with a methylamine derivative under basic conditions (e.g., NaH in DMF) .
- Step 2 : Click chemistry (azide-alkyne cycloaddition) to form the triazole ring. Copper(I)-catalyzed conditions are often employed for regioselectivity .
- Critical factors : Solvent polarity (DMF enhances nucleophilicity), temperature control (20–60°C), and stoichiometric ratios of reagents. Yields range from 40–70% depending on purification methods (e.g., column chromatography) .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify hydrogen/carbon environments (e.g., pyrazole methyl groups at δ 2.5–3.0 ppm; triazole protons at δ 7.5–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 235.1201) .
- Infrared (IR) Spectroscopy : Detects amine N-H stretches (~3300 cm) and triazole C=N vibrations (~1600 cm) .
Q. What are the key structural features influencing this compound’s reactivity?
- Pyrazole ring : Electron-rich due to adjacent nitrogen atoms, facilitating electrophilic substitution .
- Triazole amine : Acts as a hydrogen-bond donor, enhancing solubility in polar solvents and interaction with biological targets .
- Methyl groups : Steric hindrance at the pyrazole N1 position reduces unwanted side reactions .
Advanced Research Questions
Q. How can conflicting biological activity data for this compound be resolved across different assays?
- Step 1 : Validate assay conditions (e.g., pH, buffer composition) to rule out false positives/negatives. For example, fluorescence interference in enzyme inhibition assays may require orthogonal methods like HPLC .
- Step 2 : Perform structure-activity relationship (SAR) studies. Compare analogs (e.g., fluorinated or bulkier substituents) to isolate functional groups responsible for activity .
- Step 3 : Use computational docking to model binding modes and identify discrepancies between predicted and experimental affinities .
Q. What strategies optimize regioselectivity during the synthesis of triazole-containing derivatives?
- Catalyst selection : Copper(I) catalysts favor 1,4-regioselectivity in azide-alkyne cycloadditions, while ruthenium-based systems yield 1,5-isomers .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing selectivity .
- Protecting groups : Temporarily block reactive sites on the pyrazole ring to direct triazole formation .
Q. How do computational methods predict the compound’s pharmacokinetic properties, and how reliable are these models?
- ADMET Prediction : Tools like SwissADME estimate logP (~1.8), indicating moderate lipophilicity. Predicted CYP450 inhibition requires experimental validation (e.g., liver microsome assays) .
- Molecular Dynamics (MD) Simulations : Model membrane permeability and protein-binding stability. Cross-validate with SPR (surface plasmon resonance) for binding kinetics .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Issue 1 : Exothermic reactions during alkylation require precise temperature control (jacketed reactors recommended) .
- Issue 2 : Column chromatography is impractical for large batches. Switch to recrystallization or continuous flow purification .
- Quality control : Implement in-line FTIR or HPLC monitoring to detect impurities ≥0.1% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
